molecular formula C21H19ClN2O3 B11157868 4-chloro-N'-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide

4-chloro-N'-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide

Cat. No.: B11157868
M. Wt: 382.8 g/mol
InChI Key: WAXBVCMASXIHCW-FLFQWRMESA-N
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Description

4-chloro-N’-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their wide range of applications in medicinal chemistry, coordination chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and a suitable aldehyde or ketone. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N’-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(3-methoxybenzylidene)]benzohydrazide
  • 4-chloro-N’-[(4-hydroxy-3-nitrobenzylidene)]benzohydrazide
  • 4-chloro-N’-[(4-hydroxy-3-methoxybenzylidene)]benzohydrazide

Uniqueness

4-chloro-N’-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide is unique due to its tetrahydrobenzo[c]chromene core, which imparts specific chemical and biological properties. This structural feature differentiates it from other similar hydrazones and makes it a valuable compound for various applications .

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

4-chloro-N-[(Z)-(3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-ylidene)amino]benzamide

InChI

InChI=1S/C21H19ClN2O3/c1-26-15-10-11-17-16-4-2-3-5-18(16)21(27-19(17)12-15)24-23-20(25)13-6-8-14(22)9-7-13/h6-12H,2-5H2,1H3,(H,23,25)/b24-21-

InChI Key

WAXBVCMASXIHCW-FLFQWRMESA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(CCCC3)/C(=N/NC(=O)C4=CC=C(C=C4)Cl)/O2

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CCCC3)C(=NNC(=O)C4=CC=C(C=C4)Cl)O2

Origin of Product

United States

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